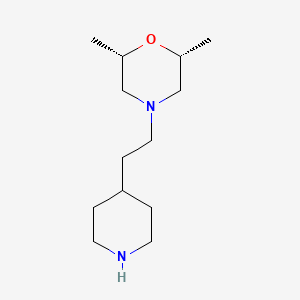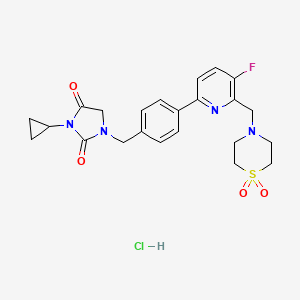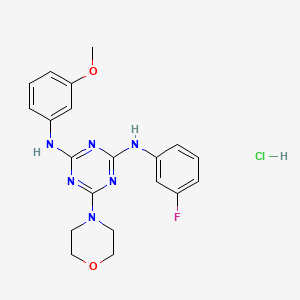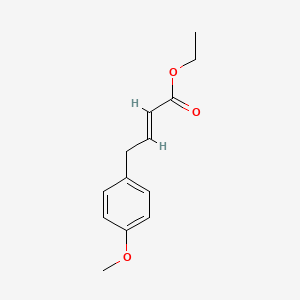
(2R,6S)-2,6-Dimethyl-4-(2-(piperidin-4-yl)ethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2R,6S)-2,6-Dimethyl-4-(2-(piperidin-4-yl)ethyl)morpholine” is a chemical compound with the CAS Number: 1144519-73-2 . It has a molecular weight of 198.31 .
Molecular Structure Analysis
The molecular structure of this compound involves a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. This ring is substituted at the 2 and 6 positions by methyl groups. Additionally, there is a piperidine ring attached to the 4 position of the morpholine ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 198.31 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Transdermal Permeation Enhancers
A study on the activity of various alkyl esters and amides of hexanoic acid, substituted with tertiary amino groups including morpholine and piperidine derivatives, demonstrated their effectiveness as transdermal permeation enhancers. The research found that these compounds could significantly enhance the permeation of drugs through human skin, suggesting a potential application in transdermal drug delivery systems (Farsa, Doležal, & Hrabálek, 2010).
Corrosion Inhibition on Mild Steel
In another study, Schiff base complexes containing morpholine and piperidine groups were synthesized and tested for their corrosion inhibition properties on mild steel. These compounds showed significant potential in protecting mild steel against corrosion, especially in acidic environments. This finding indicates the utility of these compounds in the field of materials science and engineering, particularly in corrosion prevention (Das et al., 2017).
Chemical Synthesis and Stereochemistry
Research into the selectivity and stereochemistry of reactions involving morpholine and piperidine enamines has provided insights into their use in organic synthesis. These compounds are utilized in the creation of specific stereochemical configurations in synthesized molecules, which is crucial for the development of pharmaceuticals and other active compounds (Colonna et al., 1970).
Microwave-Assisted Synthesis
An efficient method for the synthesis of 2-arylamino-2-imidazolines utilizing morpholine and piperidine under microwave irradiation has been developed. This method significantly reduces reaction time and improves yield compared to conventional heating, demonstrating the importance of these compounds in facilitating quicker and more efficient chemical syntheses (Genç & Servi, 2005).
Environmental Monitoring
A study on the analysis of aliphatic amines, including morpholine and piperidine, in wastewater and surface water showcases the application of these compounds in environmental science. By understanding the presence and behavior of these amines in the aquatic environment, researchers can better monitor and manage water quality, contributing to environmental protection and public health (Sacher, Lenz, & Brauch, 1997).
Safety and Hazards
The compound is associated with the GHS07 hazard pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
(2S,6R)-2,6-dimethyl-4-(2-piperidin-4-ylethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-11-9-15(10-12(2)16-11)8-5-13-3-6-14-7-4-13/h11-14H,3-10H2,1-2H3/t11-,12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXHDQLLHKKJFR-TXEJJXNPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCC2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CCC2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,6S)-2,6-Dimethyl-4-(2-(piperidin-4-yl)ethyl)morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methylbenzamide](/img/structure/B2972835.png)
![[4-(1-Cyanocyclopentyl)phenyl]boronic acid](/img/structure/B2972836.png)

![N-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2972840.png)

![5-(benzyloxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2972843.png)




![2-(2,4-dichlorophenoxy)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2972854.png)

![3-(2,6-dichlorophenyl)-5-[(E)-2-(4-hydroxy-2-methylanilino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2972857.png)
